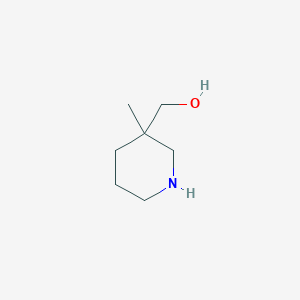











|
REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6]CC)=O)[CH2:2]1.[CH3:12][Si]([N-][Si](C)(C)C)(C)C.[K+].CI.O>C1COCC1.C1(C)C=CC=CC=1>[OH:6][CH2:4][C:3]1([CH3:12])[CH2:9][CH2:10][CH2:11][NH:1][CH2:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(C(=O)OCC)CCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The organics were washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual material (1.3 g) was dissolved in THF (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with lithium aluminum hydride (8.7 mL of a 1 M solution in THF) at r.t
|
|
Type
|
WAIT
|
|
Details
|
After 15 h
|
|
Duration
|
15 h
|
|
Type
|
ADDITION
|
|
Details
|
aqueous sodium potassium tartrate was added
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated from toluene twice
|
|
Type
|
ADDITION
|
|
Details
|
The residual oil (1 g), containing the title compound
|
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification in Step 2
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |